(+)-beta-Pinene

説明

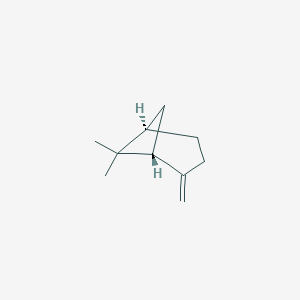

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(1R,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h8-9H,1,4-6H2,2-3H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTARULDDTDQWMU-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(=C)C1C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2CCC(=C)[C@H]1C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173682 | |

| Record name | beta-Pinene, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19902-08-0 | |

| Record name | beta-Pinene, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019902080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Pinene, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-β-Pinene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | β-Pinene, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGO73S04D5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis of + Beta Pinene

Organismal Sources and Production Variability

This compound is found across a diverse range of plant species, with its concentration varying considerably depending on the specific organism, the particular tissue examined, and the prevailing environmental conditions.

Production in Coniferous Trees (e.g., Pinus species, Picea abies)

Coniferous trees, especially those belonging to the Pinus genus, are prominent natural sources of pinenes, including this compound. These compounds are major constituents of the trees' oleoresin. encyclopedia.pubnih.gov Oleoresin serves a vital ecological role as a defense mechanism against bark beetles and associated fungal pathogens. nih.gov Research on species like loblolly pine (Pinus taeda) has involved the isolation and characterization of the genes responsible for encoding pinene synthases. nih.govresearchgate.net While significant attention has been given to alpha-pinene (B124742) synthases in pines, beta-pinene is also a recognized component of their volatile profiles. dergipark.org.trbohrium.com Picea abies, commonly known as Norway spruce, is another coniferous species where monoterpene synthases, potentially including those involved in the formation of beta-pinene, have been characterized. mdpi.com

Occurrence in Other Plant Species (e.g., Salvia sp., Rosmarinus officinalis, Artemisia annua)

Beyond conifers, this compound is also present in the essential oils of various other plant species. Salvia species, such as Salvia officinalis (sage), are known producers of pinenes. An enzyme identified in Salvia officinalis, Cyclase II, has been shown to produce a mixture that includes (-)-alpha-pinene (B32076), (-)-beta-pinene (B122660), and (-)-camphene. wikipedia.org Rosmarinus officinalis (Rosemary), which is now often classified under the Salvia genus as Salvia rosmarinus, contains beta-pinene as a component of its essential oil. dergipark.org.trbohrium.commdpi.comnih.gov The proportion of beta-pinene in rosemary essential oil can exhibit variability influenced by factors such as the plant's vegetative stage and the specific bioclimatic conditions of its environment. nih.gov Studies examining different tissues within Rosmarinus officinalis have revealed varying concentrations of (+)/(−)-beta-pinene, with notably higher levels detected in young xylem tissue. mdpi.com Artemisia annua (sweet wormwood) is another plant recognized for its beta-pinene content, and as mentioned earlier, its biosynthesis and the circadian regulation of its dedicated synthase gene (QH6) have been subjects of detailed research. nih.govsippe.ac.cnnih.gov

Here is a data table summarizing the occurrence of beta-Pinene in selected plant species:

| Species | Common Name | Tissue/Source | Beta-Pinene Content (%) | Notes | Source |

| Rosmarinus officinalis | Rosemary | Essential oil (leaves) | 2.0–9.0% | Varies with vegetative stage/bioclimate | nih.gov |

| Rosmarinus officinalis | Rosemary | Leaves | 2.1% | Example composition | dergipark.org.tr |

| Rosmarinus officinalis | Rosemary | Young xylem tissue | >75% | (+)/(−)-beta-pinene | mdpi.com |

| Artemisia annua | Sweet Wormwood | Juvenile leaves | Varies diurnally | Correlates with QH6 mRNA abundance | nih.govnih.gov |

| Salvia officinalis | Sage | - | ~Equal parts with other monoterpenes | Product of Cyclase II | wikipedia.org |

| Pinus taeda | Loblolly Pine | Flushing needles | Present | Produced by pinene synthases | nih.govresearchgate.net |

| Picea abies | Norway Spruce | - | Present | Monoterpene synthases characterized | mdpi.com |

Microbial Biotransformation and Production

Microorganisms represent a promising avenue for both the biotransformation of existing pinenes and the de novo microbial production of compounds like beta-pinene. mdpi.comencyclopedia.pubnih.gov Microbial biotransformation involves utilizing microorganisms to convert terpene hydrocarbons into more valuable chemical entities. mdpi.comnih.gov For instance, certain microorganisms possess the enzymatic machinery to biotransform alpha-pinene into compounds such as verbenol, verbenone, and alpha-terpineol. mdpi.comnih.govresearchgate.netjournalijdr.com

Beyond modifying existing pinenes, significant research is focused on engineering microorganisms for the direct biosynthesis of pinenes. acs.orgmdpi.com This often involves introducing genetic material from pinene-producing plants into suitable microbial hosts like Escherichia coli or Saccharomyces cerevisiae. mdpi.comacs.org These heterologous genes encode the necessary enzymes of the pinene biosynthetic pathway, including geranyl diphosphate synthase and pinene synthase. mdpi.comacs.org The engineered microbes can then channel simple sugars through their metabolic pathways (MVA or MEP) to produce IPP and DMAPP, and subsequently utilize the introduced plant enzymes to synthesize pinene. mdpi.comacs.org Studies have explored the feasibility of producing beta-pinene in engineered E. coli and cyanobacteria (Synechococcus sp. PCC 7002) by incorporating genes for GPPS and beta-pinene synthase sourced from organisms like Abies grandis and Artemisia annua. acs.orgwisconsin.edu

Ecological and Biological Roles of + Beta Pinene

Plant Defense Mechanisms

Plants utilize a variety of chemical compounds, including monoterpenes like (+)-beta-Pinene, as part of their defense strategies against a range of threats. These defenses can be constitutive (always present) or induced in response to attack.

Against Herbivores and Pests (e.g., Hylobius abietis, Dendroctonus valens)

This compound is recognized for its role in defending plants against herbivorous insects, particularly bark beetles and weevils that target coniferous trees. It is a component of the resin produced by conifers, which acts as a physical and chemical barrier to insect invasion.

Studies have investigated the effects of beta-pinene (B31000) on the large pine weevil, Hylobius abietis. Research indicates that (-)-beta-pinene (B122660) can have deterrent properties against this pest. d-nb.infonih.gov The concentration of (-)-beta-pinene in the phloem and needles of pine trees can increase in response to damage by the pine weevil. csic.es In laboratory bioassays and field studies, volatile compounds including alpha-pinene (B124742) and ethanol (B145695) have been found to be attractive to the pine weevil, although recent findings suggest that (-)-alpha-pinene (B32076) might not have an attractive effect. diva-portal.org The ratio of (-)-beta-pinene to (-)-alpha-pinene in induced seedlings might be a key mechanism in protecting pines from pine weevil attack. nih.gov

For the red turpentine (B1165885) beetle, Dendroctonus valens, a destructive forest pest, alpha-pinene and beta-pinene are among the most abundant defensive monoterpenes in host trees like Pinus tabulaeformis. nih.govfrontiersin.org Their concentrations can rapidly accumulate after beetle attack. nih.govfrontiersin.org Studies have shown that D. valens can be attracted to monoterpenes found in the resin of host trees, either singly or in blends. researchgate.net Specifically, (-)-beta-pinene combined with ethanol has been found to be a stronger attractant for D. valens in certain pine forests compared to other monoterpene-ethanol blends. researchgate.netresearchgate.netplos.org This suggests a complex interaction where beta-pinene can act as both a defensive compound produced by the tree and a kairomone (a chemical signal beneficial to the receiver) that attracts the beetle, particularly in combination with ethanol which may indicate a stressed or susceptible host.

Antimicrobial Activity Against Plant Pathogens

This compound and its derivatives have demonstrated antimicrobial activity against a range of plant pathogens, including fungi and bacteria.

Antifungal Effects (e.g., Colletotrichum gloeosporioides, Fusarium proliferatum)

Beta-pinene and its derivatives have shown antifungal activity against several plant pathogenic fungi. mdpi.comresearchgate.netresearchgate.net Research has focused on synthesizing derivatives of beta-pinene to enhance their antifungal properties for potential use as fungicides. mdpi.comresearchgate.netresearchgate.netnih.govmdpi.comepa.gov

Studies have evaluated the effectiveness of beta-pinene derivatives against Colletotrichum gloeosporioides and Fusarium proliferatum. mdpi.comnih.govmdpi.com Some beta-pinene-based derivatives have exhibited moderate to significant antifungal activity against these pathogens. mdpi.comnih.gov For Colletotrichum gloeosporioides, certain derivatives have shown IC50 values (half-maximal inhibitory concentration) below 200 µmol/L, with one derivative having an IC50 of 21.64 µmol/L. mdpi.com Against Fusarium proliferatum, some amide derivatives of beta-pinene have shown better activity with IC50 values around 39-42 µmol/L. mdpi.com The antifungal activity can vary depending on the specific derivative structure, with certain functional groups influencing efficacy against different fungi. mdpi.comnih.gov Essential oils containing beta-pinene have also shown antifungal effects against Colletotrichum gloeosporioides. researchgate.netppjonline.org

Beta-pinene has also been reported to have antifungal activity against other fungi, including Phytophthora capsici, with some derivatives showing potent inhibition. mdpi.comresearchgate.netnih.gov Essential oils containing alpha-pinene and beta-pinene have been noted for their antifungal activity against Fusarium sp. academicjournals.org

An interactive table summarizing some antifungal activity data:

| Plant Pathogen | Compound/Derivative Type | IC50 (µmol/L) (if available) | Notes | Source |

| Colletotrichum gloeosporioides | Beta-pinene derivatives | < 200 (some derivatives) | Acylthiourea derivative showed high activity | mdpi.comresearchgate.net |

| Fusarium proliferatum | Beta-pinene derivatives | ~39-42 (some amide derivatives) | Amide derivatives showed better activity | mdpi.com |

| Phytophthora capsici | Beta-pinene derivatives | 0.18 (one derivative) | Potent antifungal activity | mdpi.comresearchgate.net |

Antibacterial Effects

While the search results primarily highlight antifungal activity, some studies indicate that beta-pinene derivatives can also possess antibacterial properties. Research on beta-pinene-based derivatives has included the evaluation of their antibacterial activities against various bacterial species. mendeley.com These studies suggest that certain beta-pinene derivatives may have potent inhibitory activities against plant pathogenic bacteria. mendeley.com

Allelopathic Interactions

Allelopathy refers to the chemical interactions between plants, where one plant releases substances that affect the growth and development of neighboring plants. Monoterpenes, including beta-pinene, are known to play a role in these interactions. frontiersin.orgconicet.gov.arresearchgate.net

Inhibition of Seed Germination and Plant Growth

Beta-pinene has been identified as a potential allelopathic compound that can inhibit seed germination and plant growth. frontiersin.orgconicet.gov.arresearchgate.netmdpi.commdpi.comresearchgate.netnih.gov It is present in the terpenoid extracts of plants like loblolly pine and pine lighter wood, and may be responsible for inhibitory effects observed in pinebark mulch. frontiersin.org

Studies have shown that beta-pinene can significantly reduce the root and shoot length of various plants, including rice and certain weeds, in a dose-dependent manner. researchgate.netresearchgate.netnih.govresearchgate.net For instance, beta-pinene at concentrations ≥ 0.04 mg/ml significantly reduced root length in rice seedlings. researchgate.netresearchgate.net In weed species like Phalaris minor, Echinochloa crus-galli, and Cassia occidentalis, beta-pinene (0.02-0.80 mg/ml) inhibited germination, root length, and shoot length. researchgate.netnih.gov The inhibitory effect on root growth was often more pronounced than on shoot growth. researchgate.netnih.gov

The mechanism of beta-pinene's allelopathic effect on growth may involve the disruption of membrane integrity, leading to enhanced lipid peroxidation and electrolyte leakage. researchgate.netnih.gov It can also alter plant biochemical status, affecting the activities of enzymes involved in growth and defense. researchgate.net

Essential oils containing beta-pinene have also been shown to suppress the seed germination and seedling development of crops like wheat and barley. nih.govmdpi.com The extent of inhibition can vary depending on the concentration of the essential oil. nih.govmdpi.com

An interactive table illustrating the effect of beta-pinene on plant growth:

| Plant Species | Effect of Beta-Pinene Concentration | Observed Outcome | Source |

| Rice (Oryza sativa) | ≥ 0.04 mg/ml | Reduced root (13-87%) and coleoptile (5-80%) length | researchgate.netresearchgate.net |

| Phalaris minor | 0.02-0.80 mg/ml | Inhibited germination, root (58-60%) and shoot (45-97%) length reduction | researchgate.netnih.gov |

| Echinochloa crus-galli | 0.02-0.80 mg/ml | Inhibited germination, root (44-92%) and shoot (48-78%) length reduction | researchgate.netnih.gov |

| Cassia occidentalis | 0.02-0.80 mg/ml | Inhibited germination, root (26-85%) and shoot (11-75%) length reduction | researchgate.netnih.gov |

| Maize (Zea mays) | 0.16 mM | Inhibited germination and plant length | conicet.gov.ar |

| Wheat (Triticum aestivum) | Present in essential oil | Suppressed seed germination and seedling development | nih.govmdpi.com |

| Barley (Hordeum vulgare) | Present in essential oil | Suppressed seed germination and seedling development | nih.govmdpi.com |

Pharmacological and Therapeutic Research on + Beta Pinene

Anti-inflammatory Mechanisms

(+)-beta-Pinene has demonstrated notable anti-inflammatory effects in various preclinical studies. nih.gov The anti-inflammatory action of β-pinene is believed to be linked to the inhibition of inflammatory mediators and a reduction in leukocyte migration. nih.gov Research on β-pinene has shown its potential to decrease the production of pro-inflammatory cytokines. nih.gov Studies involving carrageenan-induced paw edema in rats showed that oral treatment with β-pinene significantly reduced swelling. nih.gov In models of peritonitis, β-pinene also demonstrated an ability to decrease leukocyte migration, a key process in the inflammatory response. nih.gov While much of the research points to the anti-inflammatory potential of the pinene isomers, some studies have highlighted the activity of β-pinene in particular. For instance, in lipopolysaccharide (LPS)-stimulated macrophages, pinene has been shown to attenuate the activation of MAPK and NF-κB pathways, leading to a reduced production of inflammatory mediators such as IL-6, TNF-α, NO, iNOS, and COX-2. researchgate.net

Antioxidant Activity

The antioxidant properties of (+)-β-pinene contribute to its therapeutic potential by combating oxidative stress. nih.govresearchgate.net Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. nih.gov β-pinene has been shown to effectively neutralize free radicals, thereby protecting cells from oxidative damage. researchgate.net The antioxidant effect of β-pinene is likely attributable to the presence of methylene (B1212753) groups in its molecular structure. researchgate.net In studies on arsenic-induced oxidative stress in Oryza sativa (rice), β-pinene supplementation was found to significantly ameliorate the oxidative damage. nih.gov This was evidenced by a reduction in hydrogen peroxide (H2O2) content and lipid peroxidation (measured as malondialdehyde or MDA content), and a modulation of the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), ascorbate (B8700270) peroxidase (APX), glutathione (B108866) peroxidase (GPX), and glutathione reductase (GR). nih.gov

Antimicrobial and Antifungal Efficacy

This compound has exhibited significant antimicrobial and antifungal properties against a range of pathogens. nih.govsunyempire.edumdpi.com Studies have demonstrated its microbicidal activity against various fungi and bacteria. nih.govsunyempire.edumdpi.com The minimum inhibitory concentration (MIC) and minimum microbicidal concentration (MMC) of (+)-β-pinene have been determined for several microorganisms, with MIC values ranging from 117 to 4,150 µg/mL. nih.govsunyempire.edumdpi.com

In time-kill curve analyses, (+)-β-pinene was found to be highly toxic to Candida albicans, eliminating 100% of the inoculum within 60 minutes. nih.govsunyempire.edumdpi.com The bactericidal effect against methicillin-resistant Staphylococcus aureus (MRSA) was observed after 6 hours of incubation. nih.govsunyempire.edumdpi.com The antifungal action of (+)-β-pinene is thought to involve interference with the fungal cell wall. researchgate.net Furthermore, (+)-β-pinene has been shown to inhibit the enzymatic activities of phospholipase and esterase, particularly in Cryptococcus neoformans, which may contribute to its potent antimicrobial action against this fungus. nih.govsunyempire.edumdpi.com It has also demonstrated the ability to prevent biofilm formation by C. albicans. nih.govsunyempire.edumdpi.com

Interactive Data Table: Antimicrobial and Antifungal Activity of this compound

| Microorganism | MIC (µg/mL) | MMC (µg/mL) | Time to 100% Kill |

| Candida albicans | 117 - 4150 | - | 60 minutes |

| Cryptococcus neoformans | 117 - 4150 | - | - |

| Rhizopus oryzae | 117 - 4150 | - | - |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 117 - 4150 | - | 6 hours |

A significant area of research is the ability of (+)-β-pinene to modulate antibiotic resistance in bacteria. nih.govsunyempire.edusemanticscholar.org This compound has been shown to act synergistically with commercial antimicrobials, effectively reducing the MIC of these drugs. nih.govsunyempire.edusemanticscholar.org For instance, when combined with ciprofloxacin, (+)-β-pinene exhibited synergistic activity against MRSA. nih.govsunyempire.edusemanticscholar.org This suggests that (+)-β-pinene may enhance the permeability of bacterial membranes, facilitating the entry of antibiotics, or inhibit efflux pumps that bacteria use to expel antimicrobial agents. researchgate.net By restoring the effectiveness of existing antibiotics, (+)-β-pinene could play a crucial role in combating the growing problem of multidrug-resistant bacteria. researchgate.net

Neuroprotective Effects

This compound has been investigated for its neuroprotective potential. nih.govuow.edu.au It is believed to exert these effects through its anti-inflammatory and antioxidant properties within the central nervous system. nih.govuow.edu.au Studies suggest that pinene can directly inhibit pro-inflammatory cell signaling pathways, thereby suppressing neuroinflammation. nih.gov Furthermore, its antioxidant activity helps to mitigate oxidative stress, a key factor in the pathogenesis of many neurodegenerative diseases. nih.govresearchgate.net Research has shown that β-pinene can alleviate oxidative stress and mitochondrial dysfunction, which are implicated in conditions like Alzheimer's disease. nih.gov By protecting neurons from inflammatory and oxidative damage, (+)-β-pinene may offer therapeutic benefits for a range of neurological disorders. nih.govuow.edu.au

Effects on Central Nervous System

Beyond its neuroprotective actions, (+)-β-pinene has been shown to have direct effects on the central nervous system. nih.govresearchgate.net It has been reported to possess anxiolytic and anticonvulsant properties. nih.govresearchgate.net The anticonvulsant effects of β-pinene have been observed in pentylenetetrazole (PTZ)-induced seizure models in mice. researchgate.net These effects may be attributed to a reduction in the levels of certain neurotransmitters. researchgate.net Additionally, β-pinene is thought to target serotonin (B10506) 5-HT1A and β-adrenergic receptors to exert antidepressant-like effects in animal models. nih.gov It can also modulate the GABAergic system, a major inhibitory neurotransmitter system in the brain. nih.gov

Interactive Data Table: Investigated CNS Effects of beta-Pinene (B31000)

| Effect | Model/System | Potential Mechanism |

| Anticonvulsant | PTZ-induced seizures in mice | Reduction of certain neurotransmitter levels |

| Antidepressant | Animal models | Targeting of serotonin 5-HT1A and β-adrenergic receptors |

| Anxiolytic | Animal models | Modulation of the GABAergic system |

Anxiolytic Potential

Preclinical studies suggest that β-pinene may possess anxiolytic (anxiety-reducing) and antidepressant-like properties. nih.govresearchgate.net The mechanism underlying these effects appears to involve the monoaminergic system. univ-perp.fr Research indicates that β-pinene's activity may be mediated through its interaction with serotonin 5-HT1A and β-adrenergic receptors. nih.gov This interaction suggests that β-pinene could share pharmacological pathways with existing antidepressant medications that target monoaminergic signaling in the brain. nih.gov

Anticonvulsant Activity

The anticonvulsant properties of β-pinene have been evaluated in animal models. nih.govnih.gov In a comparative study using a pentylenetetrazole (PTZ)-induced convulsion model in mice, β-pinene demonstrated significant anticonvulsant effects, whereas its isomer, α-pinene, did not show a similar significant impact. nih.govresearchgate.net Treatment with β-pinene was found to decrease the intensity of seizures. nih.govdntb.gov.ua Furthermore, the potential mechanism for this anticonvulsant action could be linked to a reduction in the levels of specific neurotransmitters; the study observed a significant decrease in striatal dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) content following treatment with β-pinene. nih.govresearchgate.net

| Parameter | Observation | Potential Mechanism |

|---|---|---|

| Seizure Intensity | Significantly decreased at a 400 mg/kg dose. | Reduction in striatal dopamine and norepinephrine levels. nih.govresearchgate.net |

| Time of Death | Significantly increased at a 400 mg/kg dose. |

Impact on Cognitive Function

Research suggests that β-pinene may have a positive impact on cognitive function, particularly in models of neurodegenerative conditions like Alzheimer's disease. nih.gov In an in-vivo study using an ICV-STZ-induced animal model of Alzheimer's, treatment with β-pinene for 21 days resulted in significantly enhanced cognitive performance in behavioral tests. nih.gov The neuroprotective effects are believed to stem from several mechanisms, including the restoration of antioxidant levels, improvement of mitochondrial capacities, and the attenuation of acetylcholinesterase (AChE) activity. nih.gov In-silico studies further support these findings, revealing that β-pinene shares the same binding pocket as the established acetylcholinesterase inhibitor, galantamine. nih.gov Broader research on pinenes also points to their ability to enhance mental alertness and clarity. labeffects.com

Cardiovascular System Effects

Studies have also focused on the influence of this compound on the cardiovascular system, particularly its antihypertensive and vasorelaxant properties.

Antihypertensive Properties

The potential of β-pinene to lower blood pressure has been demonstrated in preclinical studies. In non-anesthetized normotensive rats, intravenous administration of (-)-β-pinene induced a temporary hypotensive effect, which was accompanied by tachycardia. scielo.brresearchgate.net In a study involving L-NAME-induced hypertensive rats, a complex of (-)-β-pinene with β-cyclodextrin was administered orally. nih.goveurekaselect.com This complex, but not β-pinene alone, produced a significant hypotensive effect at 36 and 48 hours post-administration, reducing the mean arterial pressure from 156±16 mmHg to 110±5 mmHg at the 48-hour mark. nih.gov

| Time Point | Mean Arterial Pressure (MAP) in Hypertensive Rats |

|---|---|

| Baseline | 156 ± 16 mmHg |

| 36 hours post-administration | 124 ± 3 mmHg |

| 48 hours post-administration | 110 ± 5 mmHg |

Gastroprotective Applications

The pinene isomers have been investigated for their potential protective effects on the gastric mucosa. nih.govresearchgate.net While review articles mention gastroprotective effects as a property of both α- and β-pinene, detailed experimental studies on this topic have predominantly focused on the α-pinene isomer. nih.govresearchgate.netresearchgate.net These studies on α-pinene suggest that its gastroprotective activity may be associated with an increase in gastric mucus production and a reduction in gastric juice acidity. researchgate.netnih.gov

Modulation of Enzyme Activities in Biological Systems

This compound has been shown to interact with and modulate the activity of a variety of enzymes within biological systems. Research has focused on its effects on enzymes involved in neurotransmission, microbial pathogenicity, and cellular defense mechanisms against oxidative stress.

Inhibition of Cholinesterase Enzymes

This compound demonstrates inhibitory activity against acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine. Several studies have quantified this effect, showing that β-pinene can inhibit AChE from various sources. For instance, it inhibited AChE with a percentage of 48.5% at a 1 mM concentration. tandfonline.com Research on AChE from bovine erythrocytes determined IC₅₀ values—the concentration required to inhibit 50% of the enzyme's activity—to be around 1500 μM. nih.gov Another study reported a good inhibitory activity with an IC₅₀ value of 71.45 ± 5.77 μg/mL. nih.gov In silico molecular docking studies have also suggested that β-pinene has a notable binding affinity with acetylcholinesterase. researchgate.net

Table 1: Documented Inhibitory Effects of β-Pinene on Acetylcholinesterase (AChE)

| Enzyme Source | Concentration | Observed Effect | Reference |

| Not Specified | 1 mM | 48.5% inhibition | tandfonline.com |

| Bovine Erythrocytes | ~1500 µM | IC₅₀ | nih.gov |

| Not Specified | 71.45 ± 5.77 µg/mL | IC₅₀ | nih.gov |

Inhibition of Microbial Hydrolase Enzymes

The enzymatic activity of pathogenic microbes can be a target for antimicrobial agents. Research has shown that (+)-β-pinene can inhibit extracellular enzymes like phospholipase and esterase, which are virulence factors for some microorganisms. mdpi.comnih.gov A significant inhibitory effect was observed against the esterase activity of Cryptococcus neoformans, where (+)-β-pinene at a subinhibitory concentration achieved 72% inhibition. mdpi.comnih.gov The effect on phospholipase and esterase from Candida albicans and methicillin-resistant Staphylococcus aureus (MRSA) was found to be less pronounced. mdpi.comnih.gov

Table 2: Inhibition of Microbial Enzymes by (+)-β-Pinene

| Enzyme | Microorganism | Inhibition Percentage | Reference |

| Esterase | Cryptococcus neoformans | 72% | mdpi.comnih.gov |

| Phospholipase | Cryptococcus neoformans | Less than 50% | mdpi.comnih.gov |

Modulation of Oxidoreductase Enzymes

This compound also modulates the activity of various oxidoreductase enzymes, particularly those involved in managing oxidative stress. In a study examining arsenic-induced oxidative stress in the roots of Oryza sativa (rice), supplementation with β-pinene led to a reduction in the activities of several key antioxidant enzymes compared to arsenic treatment alone. nih.gov The enzymes affected included ascorbate peroxidase (APX), guaiacol (B22219) peroxidase (GPX), glutathione reductase (GR), superoxide dismutase (SOD), and catalase (CAT). nih.gov

In a different context, the herbicidal properties of β-pinene have been linked to its ability to induce oxidative stress in certain weeds. This is achieved by disrupting membrane integrity, which is associated with enhanced activity of the enzyme lipoxygenase (LOX) and an upregulation of peroxidase (POX) activity.

Table 3: Modulation of Oxidoreductase Activity by β-Pinene in Plants

| Enzyme | Biological System | Observed Effect | Reference |

| Superoxide Dismutase (SOD) | Oryza sativa roots (arsenic-stressed) | Reduction in activity | nih.gov |

| Catalase (CAT) | Oryza sativa roots (arsenic-stressed) | Reduction in activity | nih.gov |

| Guaiacol Peroxidase (GPX) | Oryza sativa roots (arsenic-stressed) | Reduction in activity | nih.gov |

| Ascorbate Peroxidase (APX) | Oryza sativa roots (arsenic-stressed) | Reduction in activity | nih.gov |

| Glutathione Reductase (GR) | Oryza sativa roots (arsenic-stressed) | Reduction in activity | nih.gov |

| Lipoxygenase (LOX) | Weed species (e.g., Phalaris minor) | Enhanced activity | |

| Peroxidase (POX) | Weed species (e.g., Phalaris minor) | Enhanced activity |

Chemical Synthesis and Derivatization of + Beta Pinene

Asymmetric Synthesis and Chiral Reagents

The inherent chirality of (+)-beta-Pinene makes it suitable for applications in asymmetric synthesis, either as a starting material for chiral products or for the preparation of chiral reagents and auxiliaries.

Preparation of Organoborane Reagents

Organoborane reagents derived from pinenes, such as diisopinocampheylborane (B13816774) (Ipc₂BH), have been utilized in asymmetric hydroboration reactions. du.ac.inbeilstein-journals.org While much of the literature focuses on derivatives from alpha-pinene (B124742) for preparing reagents like Alpine-Borane®, the pinane (B1207555) framework originating from beta-pinene (B31000) can also be incorporated into chiral ligands for asymmetric catalysis. beilstein-journals.orgmdpi.com These reagents facilitate the enantioselective functionalization of olefins and the asymmetric reduction of carbonyl compounds. du.ac.in

Synthesis of Chiral Auxiliaries

This compound can be transformed into chiral auxiliaries, which are then used to control the stereochemical outcome of reactions. For instance, pinane-based chiral aminodiols derived from (-)-beta-pinene (B122660) have been synthesized and explored as chiral catalysts in the asymmetric addition of diethylzinc (B1219324) to aldehydes. mdpi.com These auxiliaries can influence the enantioselectivity of reactions, leading to the formation of chiral secondary alcohols with moderate to good enantiomeric excess. mdpi.comacs.org

Synthesis of Key Intermediates and Small Molecules

This compound is a precursor to several important chemical intermediates and small molecules used in various industries, including flavors, fragrances, and pharmaceuticals.

Conversion to Carvone (B1668592), Nopol, Myrtenol, Myrtenal, and Nopinone

Oxidative cleavage of the exocyclic double bond in beta-pinene is a common strategy for synthesizing various derivatives.

Nopinone: (+)-Nopinone can be prepared from beta-pinene through oxidation reactions, such as ozonolysis at low temperatures. researchgate.net This reaction cleaves the C(2)=C(10) double bond, replacing the exo-methylene group with a carbonyl group. researchgate.net Nopinone is a valuable chiral intermediate for the synthesis of complex natural products and as a ligand in asymmetric catalysis. researchgate.netthegoodscentscompany.comresearchgate.net

Nopol: Nopol can be synthesized from beta-pinene via the Prins reaction, typically using formaldehyde (B43269) and a catalyst like ZnCl₂ or a Tin-grafted catalyst. researchgate.netrsc.org This reaction involves the addition of formaldehyde across the double bond, followed by cyclization. rsc.org

Myrtenol and Myrtenal: Myrtenol and its corresponding aldehyde, myrtenal, are also accessible from beta-pinene, often through oxidation or isomerization of beta-pinene oxide. rsc.orgatlantis-press.comacs.orgjmaps.in These compounds are intermediates in the synthesis of bioactive molecules and are used in the fragrance industry. rsc.orgunifr.ch

Carvone: While carvone is often associated with limonene (B3431351), it can also be obtained through transformations starting from pinene derivatives, although the direct conversion from beta-pinene is less common than from limonene. researchgate.netatlantis-press.comecostore.com

The synthesis of these derivatives often involves oxidative processes. For example, allylic oxidation of beta-pinene can yield myrtenol, pinocarveol, pinocarvone, and nopinone. researchgate.net Epoxidation of beta-pinene is also a key step in accessing derivatives like perilla alcohol. atlantis-press.com

Interactive Table: Key Derivatives of this compound

| Compound Name | PubChem CID | Common Synthesis Route from beta-Pinene |

| This compound | 440967 wikipedia.orgfishersci.cafishersci.ie | - |

| Carvone (various enantiomers) | 7439 ecostore.comnih.govflybase.org, 439570 fishersci.atnih.gov | Via oxidation/rearrangement of pinene derivatives (less direct than from limonene) researchgate.netatlantis-press.com |

| Nopol (various enantiomers) | 31408 thegoodscentscompany.comuni.lu, 1272251 thegoodscentscompany.comsigmaaldrich.com, 1272250 uni.lucenmed.com | Prins reaction with formaldehyde researchgate.netrsc.org |

| Myrtenol (various enantiomers) | 10582 wikipedia.orgbmrb.iothegoodscentscompany.comresearchgate.net, 88301 nih.gov | Oxidation or isomerization of beta-pinene oxide rsc.orgatlantis-press.comacs.orgjmaps.in |

| Myrtenal (various enantiomers) | 61130 wikipedia.orgnih.gov, 1201529 fishersci.cacenmed.com, 44145443 thegoodscentscompany.com | Oxidation of Myrtenol or isomerization of beta-pinene oxide rsc.orgacs.orgjmaps.in |

| Nopinone (various enantiomers) | 10313167 thegoodscentscompany.comnih.govmetabolomicsworkbench.org, 32735 thegoodscentscompany.com | Oxidative cleavage (e.g., ozonolysis) researchgate.net |

Polymer Synthesis and Modification

beta-Pinene can undergo polymerization, primarily through cationic mechanisms, to form polymers with unique structural features.

Cationic Polymerization of beta-Pinene

Cationic polymerization of beta-pinene yields polymers containing six-membered rings in their repeat units. acs.org This polymerization often involves the isomerization of the bicyclic growing end into an open-chain tertiary cation. acs.org Various initiating systems and catalysts have been explored for the cationic polymerization of beta-pinene, including combinations of initiators (e.g., HCl adducts of vinyl ethers or styrene) and Lewis acids (e.g., TiCl₄) in the presence of nucleophilic additives. acs.orgmdpi.comgoogle.com

Research has demonstrated that efficient cationic polymerization of beta-pinene can be achieved with catalysts like TiCl₄, even at relatively low or room temperatures. mdpi.com The resulting poly(beta-pinene) can have controlled molecular weights and relatively narrow polydispersities under living polymerization conditions. acs.orggoogle.com The structure of the polymer backbone typically retains in-chain double bonds. mdpi.com

Copolymerization of beta-pinene with other cationically polymerizable monomers, such as styrene (B11656) or p-methylstyrene, is also possible, allowing for the synthesis of block and random copolymers with tailored properties. acs.orggoogle.com These polymers and copolymers derived from beta-pinene, a bio-based monomer, are being investigated for various applications, including as potential high-performance optical plastics. rsc.org

Copolymerization with Other Monomers (e.g., Styrene, Isobutylene)

This compound can undergo copolymerization with various monomers, including styrene and isobutylene (B52900), primarily through Lewis-acid-catalyzed carbocationic polymerization. Copolymers of beta-pinene with styrene and isobutylene have been successfully prepared using this method. mdpi.comresearchgate.net The cationic copolymerization of isobutene and beta-pinene using Lewis acids like AlCl3 etherate at ambient temperatures has been demonstrated, yielding low molecular weight copolymers with narrow molecular weight distributions. mdpi.com In the copolymerization with AlCl3 etherate, frequent beta-proton elimination from both isobutene and beta-pinene propagating chain ends contributes to the low molecular weight and narrow molecular weight distribution of the resulting polymer. mdpi.com

Copolymerization of beta-pinene and styrene can be achieved using specific catalysts for living cationic copolymerization. psu.edu For instance, phosphotungstic acid supported by activated carbon has been used as a catalyst for the copolymerization of beta-pinene and styrene, resulting in a product yield of 70.3% under suitable conditions. psu.edu The resulting copolymer had an average molecular weight of up to 867 and a molecular weight distribution of 1.38. psu.edu

Synthesis of Block and Graft Copolymers

The combination of cationic polymerization of beta-pinene with other polymerization techniques has proven useful for synthesizing various block copolymers. mdpi.comresearchgate.net Block copolymers of beta-pinene with styrene or p-methylstyrene have been prepared using sequential living cationic polymerizations initiated with HCl adducts in the presence of isopropoxytitanium trichloride (B1173362) and tetra-n-butylammonium chloride. acs.org Both AB and BA block copolymers with molecular weight distributions around 1.3 were obtained using this method for the beta-pinene-styrene pair. acs.org

Graft copolymers of poly(beta-pinene)-g-polystyrene have been synthesized through cationic and ATRP of styrene from brominated poly(beta-pinene). mdpi.comresearchgate.net Similarly, ATRP of butyl acrylate (B77674) and methyl methacrylate (B99206) from brominated poly(beta-pinene) has yielded corresponding graft copolymers. mdpi.comresearchgate.net

Derivatization for Enhanced Bioactivity

Chemical modification of beta-pinene has been explored to enhance its biological activities, particularly antifungal properties. mdpi.comscielo.br

Introduction of Amide and Acylthiourea Moieties

A series of beta-pinene-based derivatives containing amide and acylthiourea moieties have been synthesized through various chemical reactions. mdpi.comscielo.brnih.govresearchgate.netnih.gov This involves transforming beta-pinene into derivatives where these functional groups are incorporated into the pinane skeleton. mdpi.comscielo.brnih.gov

Structure-Activity Relationship Studies of Derivatives

Preliminary structure-activity relationship (SAR) studies have been conducted on beta-pinene derivatives containing amide and acylthiourea moieties, particularly in the context of antifungal activity. mdpi.comscielo.brnih.govscielo.br These studies indicate that the fusion of the amide or acylthiourea moiety with the pinane skeleton can lead to moderate or significant antifungal activity. mdpi.comscielo.brnih.gov

SAR analysis has shown that the presence of a fluorine atom, a strong electron-withdrawing nitro group, or a trifluoromethyl group on the benzene (B151609) ring of the derivatives can significantly improve antifungal activity against certain plant pathogens like Colletotrichum gloeosporioides, Fusarium proliferatum, Alternaria kikuchiana, and Phomopsis sp. mdpi.comnih.gov The introduction of an ethyl group at the meta-position on the benzene ring of the derivatives has been shown to improve antifungal activity against Phytophthora capsici. mdpi.comnih.gov

Some derivatives, such as compounds 4e, 4h, 4q, and 4r in one study, exhibited broad-spectrum antifungal activity against tested strains. mdpi.comnih.gov Specifically, acylthiourea derivative 4r showed high antifungal activity against Colletotrichum gloeosporioides. mdpi.com Amide derivatives 4e and 4h demonstrated better activity against Fusarium proliferatum. mdpi.com

Quantitative structure-activity relationship (QSAR) analysis has also been employed to understand the relationship between the molecular structure of beta-pinene derivatives and their biological activity, such as repellent activity against Blattella germanica. tandfonline.comnih.gov These analyses have revealed that molecular features like HOMO-1 energy, Kier and Hall index, Balaban index, and relative positive charged surface area can influence the activity. tandfonline.comnih.gov

Sustainable Chemical Transformations

This compound, as a biorenewable resource derived from sources like turpentine (B1165885) (a waste product of the paper industry), is being explored for sustainable chemical transformations. news-medical.netbath.ac.ukpackaginginsights.comlabbulletin.com

Conversion to Pharmaceutical Feedstocks (e.g., for Paracetamol, Ibuprofen)

Scalable processes have been developed to convert beta-pinene into key intermediates that can serve as feedstocks for the synthesis of sustainable versions of common pharmaceuticals like paracetamol and ibuprofen. news-medical.netbath.ac.ukpackaginginsights.comlabbulletin.comnih.gov One such key intermediate is 4-isopropenylcyclohexanone (B3049908) (4-IPEC), which is synthesized from beta-pinene through a series of reactions including oxidation, ring-opening, and dehydration. news-medical.net

Analytical Methodologies for + Beta Pinene

Chromatographic Techniques

Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For a volatile compound like (+)-β-Pinene, gas chromatography is the most common and powerful approach.

Gas Chromatography (GC)

Gas chromatography (GC) is the premier method for the analysis of volatile and semi-volatile compounds like β-pinene. edu.krd In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase (typically an inert gas like helium) and a liquid or solid stationary phase coated on the inside of the column. mdpi.com

Gas chromatography coupled with a Flame Ionization Detector (GC-FID) is a robust and widely used technique for the quantitative analysis of β-pinene. edu.krd The FID is a highly sensitive detector for organic compounds. After components are separated on the GC column, they are eluted and burned in a hydrogen-air flame. This combustion process produces ions, generating an electrical current that is proportional to the mass of the carbon atoms in the analyte.

A rapid GC-FID method has been developed for the quantification of β-pinene, among other terpenes, in essential oils. nih.gov This method demonstrated excellent performance, with a total analytical time of approximately 7.5 minutes. nih.gov The validation of such methods is critical to ensure reliable results. Key validation parameters from a representative study are detailed below. nih.gov

| Parameter | Value for β-Pinene | Reference |

|---|---|---|

| Linear Range | 28–342 mg L⁻¹ | nih.gov |

| Correlation Coefficient (r²) | 0.9993–1.0000 | nih.gov |

| Analytical Precision (RSD) | 0.6–0.9% | nih.gov |

| Limit of Detection (LOD) | 0.02–0.9 mg L⁻¹ | nih.gov |

| Limit of Quantification (LOQ) | 0.08–3.0 mg L⁻¹ | nih.gov |

The identification of β-pinene using GC-FID is typically achieved by comparing its retention time with that of a certified analytical standard analyzed under the same chromatographic conditions. mdpi.com These conditions include the type of capillary column (e.g., silica (B1680970) capillary column TR-5), carrier gas flow rate, and the temperature program of the GC oven. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection and identification power of mass spectrometry. scielo.br It is considered one of the most reliable techniques for the analysis of complex mixtures like essential oils. edu.krdnih.gov As components elute from the GC column, they enter the mass spectrometer, where they are ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound that serves as a chemical "fingerprint". scielo.br

The identification of β-pinene is confirmed by comparing its mass spectrum with reference spectra in a database, such as the NIST MS Library. nih.gov For quantitative analysis, specific ions that are characteristic of the analyte are monitored. nih.gov A GC-MS method was developed and validated for the simultaneous determination of seven monoterpenes, including β-pinene, in pharmaceutical products. nih.gov The method demonstrated high accuracy and repeatability. nih.gov

| Compound | Average Recovery (%) | Range of RSD (%) | Reference |

|---|---|---|---|

| β-Pinene | 91.6 | 5-15 | nih.gov |

This technique has been successfully applied to characterize the essential oils from various plant species and to measure the enantiomeric distributions of monoterpenes emitted by conifers. scielo.brcopernicus.org

Chiral Chromatography for Enantiomeric Separation

β-Pinene is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, or enantiomers: (+)-β-Pinene and (-)-β-Pinene. sigmaaldrich.com While these enantiomers have identical physical properties like boiling point and density, they can exhibit different biological and pharmacological activities. gcms.cz Standard GC columns cannot separate enantiomers. gcms.cz Therefore, chiral chromatography is required to separate and quantify the individual enantiomers of β-pinene. gcms.cznih.gov

Chiral gas chromatography typically employs a stationary phase that has been modified with a chiral selector, most commonly a derivatized cyclodextrin (B1172386). copernicus.orggcms.czresearchgate.net These cyclodextrin macromolecules create a chiral environment within the column, allowing for differential interaction with the enantiomers and thus enabling their separation. gcms.cz

Several studies have utilized chiral GC to determine the enantiomeric distribution of β-pinene in natural products. For example, the analysis of essential oils from propolis samples revealed that the (-)-β-pinene enantiomer was predominant, with excesses above 95% in all studied samples. researchgate.net The successful separation of β-pinene enantiomers has been achieved using columns coated with specific cyclodextrin derivatives, such as octakis(3-O-butiryl-2,6-di-O-pentyl)-g-CD. researchgate.net Multidimensional gas chromatography (MDGC) can also be employed, where a specific portion of the eluent from a pre-column is "heart-cut" and transferred to a chiral main column for enantiomeric differentiation. semanticscholar.org

Spectroscopic Methods

Spectroscopic methods analyze the interaction of electromagnetic radiation with a substance to provide information about its structure and quantity.

FT-Raman Spectroscopy for Quantitative Analysis

Fourier-Transform (FT) Raman spectroscopy is a vibrational spectroscopy technique that can be used for the rapid and non-destructive quantitative analysis of chemical compounds. researchgate.netresearchgate.net The technique measures the inelastic scattering of monochromatic light (from a laser) by a molecule. The resulting Raman spectrum provides a structural fingerprint of the molecule. ias.ac.in The intensity of a Raman signal is directly proportional to the amount of the substance present, making it suitable for quantitative measurements. bwtek.com

A method for the quantitative analysis of terpenes in mastic gum oil using FT-Raman spectroscopy has been developed. researchgate.netresearchgate.net Although this specific study focused on α-pinene and β-myrcene, the principles are directly applicable to the quantification of β-pinene. The method is based on measuring the intensity of specific Raman bands that are characteristic of the target analyte. researchgate.netresearchgate.net Calibration curves are constructed by plotting the band intensity against the known concentration of the analyte in standard mixtures. researchgate.netresearchgate.net

| Analyte | Calibration Band (cm⁻¹) | Linear Range (%) | Correlation Coefficient (r²) |

|---|---|---|---|

| α-Pinene | 1658 | 30–80 | 0.992 |

| β-Myrcene | 1633 | 3–45 | 0.997 |

To improve accuracy and minimize the effect of fluctuations in laser power, an internal standard such as cyclohexane (B81311) can be used for normalization. researchgate.netresearchgate.netaua.gr The main advantages of FT-Raman spectroscopy over chromatographic methods are its speed, simplicity (often requiring no sample preparation), and non-destructive nature. researchgate.net

Future Directions and Research Gaps in + Beta Pinene Studies

Development of Novel (+)-beta-Pinene-Based Therapeutics

The therapeutic potential of this compound is a rapidly expanding field of research, with promising findings in various domains. nih.govnaturalnews.com Its anti-inflammatory, antimicrobial, and neuroprotective properties make it a strong candidate for the development of new drugs. frontiersin.orgnaturalnews.com

A significant area of future development lies in its application as a renewable feedstock for the synthesis of established pharmaceuticals. Researchers have successfully developed scalable methods to convert β-pinene into sustainable versions of the widely used painkillers paracetamol and (rac)-ibuprofen. news-medical.net This opens up avenues for greener and more environmentally friendly pharmaceutical production.

Furthermore, the development of novel derivatives of this compound is a promising strategy. For instance, β-pinene-based thiazole derivatives have been synthesized and are being investigated as potential antineoplastic agents. rsc.org These derivatives have been shown to induce apoptosis in cancer cells by increasing reactive oxygen species in the mitochondrial membrane. rsc.org Continued exploration of the chemical space around the pinene scaffold could lead to the discovery of new compounds with enhanced therapeutic efficacy and specificity.

The table below summarizes some of the key therapeutic applications and the corresponding research findings for β-pinene.

| Therapeutic Area | Research Finding |

| Pain Relief | Successful synthesis of paracetamol and (rac)-ibuprofen from β-pinene. news-medical.net |

| Cancer | β-pinene-based thiazole derivatives show potential as antineoplastic agents. rsc.org |

| Neurological Disorders | β-pinene exhibits neuroprotective properties and may have therapeutic benefits in various brain disease states. frontiersin.org |

| Inflammation | Possesses anti-inflammatory properties by modulating pathways that trigger inflammation. naturalnews.com |

| Infectious Diseases | Exhibits broad-spectrum antimicrobial activity against various strains of bacteria and fungi. naturalnews.com |

Optimization of Sustainable Production and Chemical Transformation Pathways

The sustainable production of this compound and its derivatives is paramount for its large-scale application. While it is naturally abundant, reliance on extraction from sources like turpentine (B1165885) can be energy-intensive and produce waste. rsc.org Therefore, optimizing sustainable production and chemical transformation pathways is a critical area of future research.

Microbial biosynthesis of pinene is a promising alternative to traditional extraction methods. nih.gov Engineering microorganisms such as Escherichia coli and yeast to produce pinene from renewable feedstocks like glucose is an active area of research. nih.govmdpi.com Future work should focus on improving the yields and efficiency of these microbial platforms through metabolic engineering and synthetic biology approaches. A recent techno-economic assessment indicated that the cost of feedstock accounts for 80%–95% of the production costs, highlighting the need for alternative low-cost feedstocks like whey permeate. mdpi.com

In terms of chemical transformations, the development of green and efficient catalytic processes is essential. For example, a facile and green photocatalytic approach has been developed for the selective isomerization of β-pinene to α-pinene, allowing for the total utilization of turpentine as a biomass resource. rsc.orgrsc.org This method avoids energy-demanding distillation and wasteful separation processes. rsc.orgrsc.org Further research into novel catalytic systems for other transformations of this compound, such as oxidation and polymerization, will be crucial for producing a wide range of valuable bio-based chemicals and materials. rsc.org

Comprehensive Environmental Impact Assessments and Atmospheric Chemistry Modeling

As the production and use of this compound increase, a thorough understanding of its environmental fate and impact is necessary. nih.gov Being a volatile organic compound (VOC), this compound plays a significant role in atmospheric chemistry. copernicus.org

It is a known precursor to the formation of secondary organic aerosols (SOA), which can impact air quality and climate. copernicus.org The photochemical degradation of β-pinene by hydroxyl (OH) radicals is a key process in the atmosphere. copernicus.org Studies have shown that the oxidation of β-pinene by nitrate radicals (NO3) also leads to significant SOA formation. copernicus.org

Advanced Analytical Techniques for Isomer and Metabolite Profiling

The accurate identification and quantification of this compound, its enantiomers, and its metabolites are crucial for both fundamental research and practical applications. The development and application of advanced analytical techniques are therefore essential.

Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are commonly used for the analysis of volatile compounds like pinene. mdpi.commdpi.com For the specific analysis of enantiomers, methods coupling reversed-phase liquid chromatography (RPLC) with GC have been developed. nih.gov These techniques are vital for determining the enantiomeric composition of β-pinene in essential oils and other complex mixtures, which is important as different enantiomers can exhibit distinct biological activities. mdpi.com

Future research should focus on the development of more sensitive and high-throughput analytical methods for the comprehensive profiling of this compound and its metabolites in various biological and environmental matrices. This includes the use of advanced techniques such as multidimensional GC-MS and comprehensive two-dimensional GC (GC×GC) for improved separation and identification of complex mixtures. Furthermore, the application of metabolomics approaches, utilizing techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, will be invaluable for identifying the metabolic fate of this compound in biological systems and understanding its mechanism of action. mdpi.com The use of FT-Raman spectroscopy has also been explored for the rapid and simple quantification of pinene isomers in natural products. researchgate.net

Investigation of Synergistic Effects in Complex Mixtures

This compound often occurs in nature as part of complex mixtures, such as essential oils, alongside other terpenes and phytochemicals. nih.gov Investigating the synergistic or antagonistic effects of this compound in these mixtures is a critical research gap. The biological activity of the whole mixture can be greater than the sum of its individual components, a phenomenon known as the entourage effect. naturalnews.com

Studies have already demonstrated the synergistic potential of β-pinene. For example, it shows synergistic antimicrobial activity when combined with the antibiotic ciprofloxacin against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com A significant synergistic antitumor effect has also been observed when β-pinene is combined with the chemotherapy drug paclitaxel against non-small-cell lung carcinoma cells. nih.govresearchgate.net

Future research should systematically investigate these synergistic interactions. This includes high-throughput screening of this compound in combination with other natural compounds and conventional drugs to identify novel therapeutic combinations. Understanding the molecular basis of these synergies will be crucial for developing more effective and potentially lower-dose therapeutic strategies, which could help to reduce side effects and combat drug resistance.

Q & A

Basic Research Questions

Q. What analytical methods are most effective for quantifying (+)-β-pinene in complex matrices, and how can their accuracy be validated?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used for quantification. GC-MS is preferred for volatile compounds like (+)-β-pinene due to its high resolution and sensitivity. Validation requires calibration curves using certified standards, spike-recovery tests (e.g., 80–120% recovery), and inter-laboratory reproducibility checks . For non-volatile derivatives, HPLC with UV/RI detection is suitable, but method optimization (e.g., column type, mobile phase) is critical to avoid co-elution with matrix components.

Q. How can researchers synthesize (+)-β-pinene derivatives while ensuring stereochemical purity?

- Methodological Answer : Epoxidation and hydroxylation are common reactions. For biocatalytic epoxidation, Novozym®435 (lipase B) in solvent systems like hexane or toluene achieves high stereoselectivity. Reaction conditions (e.g., 40–60°C, 300–500 rpm) must be optimized via fractional factorial design to minimize side products. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and NMR analysis (e.g., coupling constants for epoxide stereochemistry) confirm purity .

Q. What are the best practices for assessing the purity of (+)-β-pinene isolated from natural sources?

- Methodological Answer : Combine chromatographic (GC-MS, HPLC) and spectroscopic (NMR, IR) techniques. GC-MS identifies volatile impurities, while ¹H/¹³C NMR detects non-volatile contaminants (e.g., α-pinene). Purity thresholds (>95%) should align with application requirements. For enantiomeric purity, chiral GC columns or polarimetry are essential due to (+)-β-pinene’s optical activity .

Advanced Research Questions

Q. How can experimental design tools resolve contradictions in (+)-β-pinene reaction efficiency across studies?

- Methodological Answer : Contradictions often arise from unoptimized variables (e.g., temperature, catalyst loading). Use a Fractional Factorial Design to screen significant factors (e.g., temperature, stirring rate) and a Central Composite Rotatable Design (CCRD) to model nonlinear interactions. For example, Martins et al. (2022) identified temperature (40–60°C) and biocatalyst loading (5–15 wt%) as critical variables, achieving 95% epoxidation yield after optimization . Statistical significance (p < 0.05) and ANOVA validate model robustness.

Q. What kinetic models are suitable for describing enzyme-catalyzed reactions involving (+)-β-pinene?

- Methodological Answer : The Lineweaver-Burk model is effective for determining Michaelis-Menten parameters (Km, Vmax). In Novozym®435-catalyzed epoxidation, Km = 30.1 mmol (substrate affinity) and Vmax = 10.7 mmol·min⁻¹ (maximal rate) were reported. Ensure substrate inhibition is accounted for at high concentrations via Hanes-Woolf plots .

Q. How can computational modeling predict (+)-β-pinene interactions in biological systems?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities to targets like cytochrome P450 enzymes. Use density functional theory (DFT) to calculate thermodynamic parameters (e.g., Gibbs free energy of epoxidation). Validate predictions with experimental data (e.g., IC₅₀ values from enzyme inhibition assays) .

Q. What strategies address variability in (+)-β-pinene bioactivity data across cell-based assays?

- Methodological Answer : Standardize cell lines (e.g., RAW 264.7 for anti-inflammatory assays), solvent controls (DMSO ≤0.1%), and endpoint measurements (e.g., ELISA for cytokine levels). Use factorial ANOVA to dissect variability sources (e.g., cell passage number, incubation time). Replicate studies (n ≥ 3) and report confidence intervals (95% CI) .

Q. How do environmental factors (pH, light) influence (+)-β-pinene stability during storage?

- Methodological Answer : Conduct accelerated stability studies under ICH guidelines:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。